molecular formula C25H22N2O2S B2695763 (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327193-80-5

(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2695763
CAS No.: 1327193-80-5
M. Wt: 414.52
InChI Key: MTVCZPPWMWEBDX-QPLCGJKRSA-N
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Description

The compound (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide belongs to the chromene carboxamide family, characterized by a fused benzopyran core substituted with an imino group and a carboxamide moiety. Its structure features a 2,4-dimethylphenyl group on the carboxamide nitrogen and a 3-(methylsulfanyl)phenyl group on the imino nitrogen. Chromene derivatives are widely studied for applications in medicinal chemistry, including antimicrobial, antitumor, and anti-inflammatory agents .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-methylsulfanylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c1-16-11-12-22(17(2)13-16)27-24(28)21-14-18-7-4-5-10-23(18)29-25(21)26-19-8-6-9-20(15-19)30-3/h4-15H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVCZPPWMWEBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Substitution Reactions:

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenated precursors and nucleophiles such as amines, thiols, or alcohols are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and material science, supported by data tables and case studies.

Structure and Composition

  • Molecular Formula : C₁₇H₁₈N₂O₂S
  • Molecular Weight : 306.40 g/mol
  • IUPAC Name : this compound

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly as an antitumor agent . Studies have shown that chromene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study conducted on similar chromene derivatives demonstrated their ability to inhibit the growth of breast cancer cells. The mechanism involved the modulation of signaling pathways related to apoptosis and cell proliferation. The presence of the methylsulfanyl group enhances its bioactivity by improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with chromene structures possess antimicrobial properties. The presence of the dimethylphenyl group is believed to contribute to enhanced activity against various bacterial strains.

Case Study: Antimicrobial Testing

In vitro tests showed that derivatives similar to the target compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the compound's ability to disrupt bacterial cell membranes.

Material Science

The unique structural features of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices .

Data Table: Optical Properties for OLED Applications

PropertyValue
Absorption Peak450 nm
Emission Peak520 nm
Quantum Efficiency25%

Fluorescent Probes

Due to its chromophoric structure, the compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties make it ideal for tracking cellular processes.

Case Study: Imaging Applications

In a recent study, similar chromene-based fluorescent probes were used successfully for live-cell imaging, allowing researchers to visualize cellular processes in real-time.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The target compound’s 3-(methylsulfanyl)phenyl and 2,4-dimethylphenyl groups distinguish it from analogs. Key comparisons include:

Electronic and Steric Properties
  • Methylsulfanyl (SMe) vs. For example, (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide () has a fluorine atom, which increases polarity but reduces lipophilicity .
  • Dimethylphenyl vs. Sulfamoyl or Acetyl :

    • The 2,4-dimethylphenyl group provides steric hindrance and electron-donating effects, which may stabilize the compound against enzymatic degradation. This contrasts with the polar 4-sulfamoylphenyl group in 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (), which improves water solubility but may limit blood-brain barrier penetration .

Physicochemical Properties

  • Thermal Stability : High melting points (>300°C) observed in sulfamoyl derivatives () suggest that polar substituents enhance crystalline stability. The target compound’s melting point may be lower due to reduced polarity .

Biological Activity

(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide, with CAS Number 1327187-52-9, is a synthetic compound belonging to the class of chromene derivatives. Its unique structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C25_{25}H22_{22}N2_{2}O2_{2}S
  • Molecular Weight : 414.5 g/mol
  • Structure : The compound features a chromene backbone with a carboxamide functional group, which is known to influence its biological properties.

Anticancer Properties

Recent studies have indicated that chromene derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit tumor growth by targeting specific pathways involved in cancer progression.

  • Mechanism of Action :
    • The compound may act as an inhibitor of hypoxia-inducible factor 1 (HIF-1), a key regulator in tumor growth and survival under low oxygen conditions. Inhibition of HIF-1 has been linked to reduced angiogenesis and increased apoptosis in cancer cells .
    • Structure-activity relationship (SAR) studies suggest that modifications on the chromene scaffold can enhance its potency against various cancer cell lines .

Antioxidant Activity

Chromene derivatives are also recognized for their antioxidant properties. The presence of sulfur in the structure may contribute to free radical scavenging activities, which can protect cells from oxidative stress.

  • Research Findings :
    • A study evaluating similar chromene compounds demonstrated significant antioxidant activity through DPPH and ABTS assays, indicating potential applications in preventing oxidative damage in biological systems .

Antimicrobial Activity

The compound’s structural features suggest potential antimicrobial properties. Research into related compounds has shown efficacy against various bacterial strains.

  • Case Studies :
    • A derivative of the chromene class exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberAnticancer ActivityAntioxidant ActivityAntimicrobial Activity
This compound1327187-52-9Inhibits HIF-1 pathwaySignificant DPPH scavengingMIC against E. coli
3,4-Dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamideN/AStrong tumor growth inhibitionModerate antioxidant activityNot tested
Other Chromene DerivativesVariousVariable efficacyHigh DPPH scavenging ratesVariable MICs

Q & A

Q. What are the common synthetic routes for (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide, and what factors influence yield and purity?

  • Methodological Answer: The compound is synthesized via multi-step condensation and cyclization reactions. A typical approach involves:

Core Formation: Reacting 2-amino-3-carboxychromene derivatives with substituted benzaldehydes under acidic/basic conditions to form the imino group .

Functionalization: Introducing substituents (e.g., methylsulfanyl, dimethylphenyl) via nucleophilic substitution or coupling reactions.

Purification: Recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the (2Z)-isomer .
Yield and purity depend on:

  • Reagent Ratios: Stoichiometric excess of aldehydes improves imine formation .
  • Catalysts: Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions optimize cyclization .
  • Temperature: Reactions often proceed at reflux (e.g., ethanol, 80°C) to enhance kinetics .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer: Key techniques include:
  • 1H/13C NMR: Confirms regiochemistry (e.g., Z-configuration via imine proton splitting patterns) and substituent integration .
  • IR Spectroscopy: Identifies carbonyl (1650–1700 cm⁻¹) and imine (1600–1640 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
    Contradictions (e.g., unexpected splitting in NMR) are resolved by:
  • Variable Temperature (VT) NMR: Assesses dynamic effects like tautomerism .
  • 2D NMR (COSY, HSQC): Assigns coupled protons and carbon-proton correlations .

Advanced Research Questions

Q. How do substituents like the methylsulfanyl group influence the compound’s reactivity and bioactivity?

  • Methodological Answer:
  • Reactivity: The methylsulfanyl group acts as an electron-donating substituent, enhancing electrophilic aromatic substitution at the chromene C-6 position .
  • Bioactivity:
  • Anticancer Activity: Methylsulfanyl improves lipophilicity, facilitating membrane penetration and interaction with kinase targets (e.g., EGFR inhibition) .
  • Metabolic Stability: Sulfur-containing groups resist oxidative degradation compared to methoxy analogs .
  • Experimental Validation: Compare IC₅₀ values of methylsulfanyl derivatives vs. des-methyl counterparts in enzyme assays .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer: Contradictions arise from variations in:
  • Assay Conditions: pH, serum proteins, or solvent (DMSO vs. aqueous buffers) alter compound solubility and activity .
  • Cell Lines: Differential expression of target proteins (e.g., CYP450 isoforms) affects metabolite efficacy .
    Resolution Strategies:

Standardized Protocols: Use CLSI guidelines for cytotoxicity assays .

Metabolite Profiling: LC-MS/MS identifies active/inactive metabolites across models .

Target Engagement Assays: SPR or ITC quantifies binding affinity to eliminate off-target effects .

Q. What computational methods predict the biological targets and binding modes of this compound?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina, Glide): Screens against kinase libraries (e.g., PDB entries 1M17 for EGFR) to identify plausible targets .
  • Pharmacophore Modeling (MOE, Schrödinger): Maps electrostatic/hydrophobic features to known inhibitors (e.g., quinazoline-based EGFR inhibitors) .
  • MD Simulations (GROMACS): Assesses binding stability (RMSD < 2 Å over 100 ns) and hotspot residues (e.g., EGFR Lys721) .

Q. How can regioselectivity challenges in modifying the chromene core be addressed?

  • Methodological Answer: Regioselectivity is controlled by:
  • Directing Groups: Electron-withdrawing groups (e.g., nitro) at C-8 direct electrophiles to C-6 .
  • Protecting Groups: Temporary protection of the imine nitrogen with Boc prevents unwanted side reactions during functionalization .
  • Metal Catalysis: Pd-catalyzed C–H activation selectively functionalizes electron-rich positions (e.g., C-6) .

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